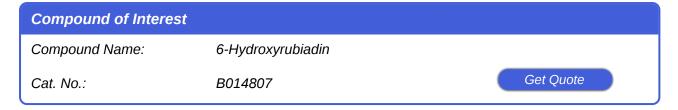


An In-depth Technical Guide to the Basic Chemical Properties of 6-Hydroxyrubiadin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of **6-Hydroxyrubiadin**, an anthraquinone of significant interest for its therapeutic potential. The information is curated for professionals in research and drug development, with a focus on quantifiable data, experimental methodologies, and biological pathway interactions.

Core Chemical and Physical Properties

6-Hydroxyrubiadin is a naturally occurring anthraquinone found in the roots of plants from the Rubia genus, such as Rubia cordifolia and Rubia yunnanensis.[1] It is characterized by a trihydroxyanthraquinone structure with a methyl group substitution.[1]

Table 1: General Chemical Properties of **6-Hydroxyrubiadin**



Property	Value	Source(s)
IUPAC Name	1,3,6-trihydroxy-2- methylanthracene-9,10-dione	[2]
Synonyms	2-Methyl-1,3,6- trihydroxyanthraquinone	[2]
CAS Number	87686-86-0	[3][4]
Molecular Formula	C15H10O5	[3][5]
Appearance	Yellow powder	[3][5]

Table 2: Physicochemical Data for **6-Hydroxyrubiadin**

Property	Value	Notes	Source(s)
Molecular Weight	270.24 g/mol	[4]	
Melting Point	Not available	Often cited as "N/A" in chemical databases.	[1]
Boiling Point	558.7 ± 19.0 °C	Predicted value at 760 mmHg.	[2]
Density	1.6 ± 0.1 g/cm ³	Predicted value.	[2]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	Qualitative data from suppliers.	[3][5]
рКа	Not available	Expected to have acidic protons due to phenolic hydroxyl groups, but no experimentally determined value is readily available.	



Spectroscopic Data

While specific spectra for **6-Hydroxyrubiadin** are not widely published, the expected spectroscopic features can be inferred from its chemical structure. Commercial suppliers indicate that Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are available upon request for their products.[5]

Table 3: Predicted FT-IR Absorption Bands for 6-Hydroxyrubiadin

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl groups
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
3000 - 2850	Medium	C-H Stretch	Methyl C-H
1680 - 1630	Strong	C=O Stretch	Ketone (Quinone)
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring

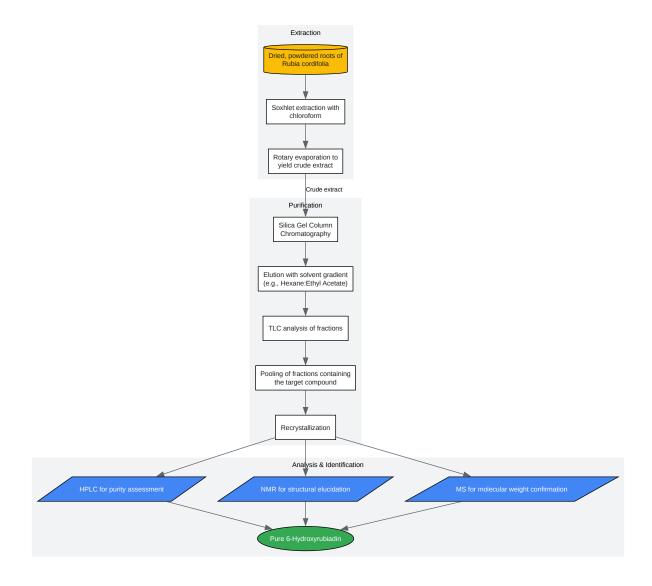
This table is based on characteristic infrared absorption frequencies for the respective functional groups and is intended for predictive purposes.[6][7][8][9][10]

Experimental Protocols

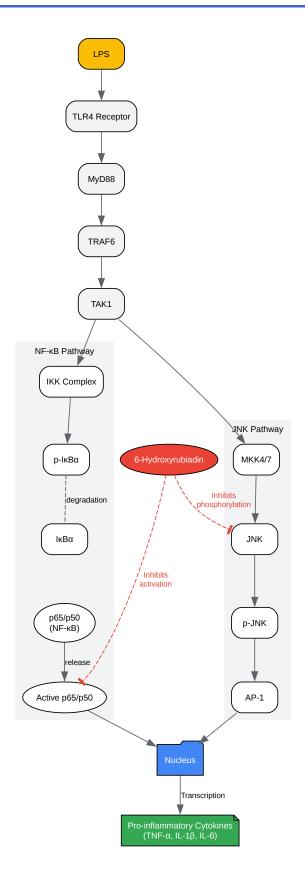
3.1. Isolation of 6-Hydroxyrubiadin from Rubia cordifolia

The following is a representative workflow for the isolation and purification of **6- Hydroxyrubiadin** from its natural source.









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